molecular formula C30H28N4O3 B2738255 (4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902626-57-7

(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2738255
CAS No.: 902626-57-7
M. Wt: 492.579
InChI Key: SJCUCVKTAPXCRR-MEIHLTSWSA-N
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Description

(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C30H28N4O3 and its molecular weight is 492.579. The purity is usually 95%.
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Biological Activity

The compound (4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide represents a class of bioactive molecules with potential therapeutic applications. This article aims to explore its biological activity through various studies, including in vitro and in vivo experiments, molecular docking analyses, and structure-activity relationship (SAR) assessments.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components that contribute to its biological properties:

  • Core Structure : Tetracyclic framework that may influence binding affinity and selectivity towards biological targets.
  • Functional Groups : Presence of carbamoyl and oxa groups which may enhance solubility and reactivity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For example:

  • Mechanism of Action : Studies on related compounds suggest that they induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, they may arrest the cell cycle at the S phase, leading to increased cell death in tumor models such as HepG2 cells .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been evaluated through various assays:

  • Cholinesterase Inhibition : Compounds with structural similarities have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For instance, specific derivatives exhibited IC50 values in the low micromolar range against these enzymes .
  • Cyclooxygenase Inhibition : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is also a critical aspect of anti-inflammatory activity. Compounds displaying similar functionalities have been documented to possess moderate inhibitory effects on COX enzymes .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its potential targets:

  • Binding Affinity : Docking simulations suggest that the compound can effectively bind to active sites of target proteins due to favorable hydrogen bonding and hydrophobic interactions. For instance, docking studies on related compounds revealed strong binding interactions with farnesyltransferase, a target implicated in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the phenyl rings significantly affect biological activity. For example, electron-withdrawing groups tend to enhance enzyme inhibition potency compared to electron-donating groups .

Case Studies

  • In Vitro Studies : A series of derivatives were tested against various cancer cell lines, revealing that modifications to the core structure can lead to enhanced cytotoxicity.
  • In Vivo Efficacy : Animal models treated with similar compounds demonstrated significant tumor reduction compared to controls, indicating potential for clinical application.

Properties

IUPAC Name

4-(4-carbamoylphenyl)imino-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O3/c1-18-6-10-22(11-7-18)32-29(36)25-17-21-16-20-4-2-14-34-15-3-5-24(26(20)34)27(21)37-30(25)33-23-12-8-19(9-13-23)28(31)35/h6-13,16-17H,2-5,14-15H2,1H3,(H2,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUCVKTAPXCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC=C(C=C6)C(=O)N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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